Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate
Overview
Description
Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate is an organic compound that belongs to the class of glycinates. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structural features of this compound make it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate typically involves the reaction of 3,4-dimethylphenylamine with phenylsulfonyl chloride to form an intermediate, which is then reacted with methyl glycinate. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted glycinates.
Scientific Research Applications
Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)alaninate
- Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)valinate
Uniqueness
Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-9-10-15(11-14(13)2)18(12-17(19)22-3)23(20,21)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILMBFCCPPHYEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301180446 | |
Record name | N-(3,4-Dimethylphenyl)-N-(phenylsulfonyl)glycine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301180446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
363174-14-5 | |
Record name | N-(3,4-Dimethylphenyl)-N-(phenylsulfonyl)glycine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=363174-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3,4-Dimethylphenyl)-N-(phenylsulfonyl)glycine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301180446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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